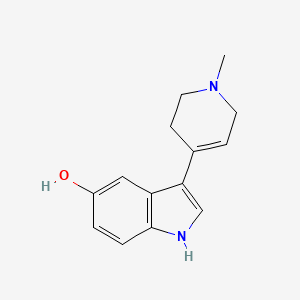

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol

描述

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1-methyl-3,6-dihydro-2H-pyridinyl group and a hydroxyl group at the 5-position. This partially unsaturated dihydro-pyridine substituent introduces conformational rigidity and distinct electronic properties compared to fully saturated analogs like piperidine derivatives.

属性

CAS 编号 |

116480-61-6 |

|---|---|

分子式 |

C14H16N2O |

分子量 |

228.29 g/mol |

IUPAC 名称 |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol |

InChI |

InChI=1S/C14H16N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-4,8-9,15,17H,5-7H2,1H3 |

InChI 键 |

ARDASZJGLLMNAQ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)O |

产品来源 |

United States |

准备方法

Reaction Conditions and Optimization

The Suzuki-Miyaura reaction enables efficient coupling between a brominated indole derivative and a dihydro-pyridine boronate ester. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | 99 | |

| Base | K₂CO₃ (2.5 equiv) | – | |

| Solvent System | Dioxane/H₂O (4:1) | – | |

| Temperature | 80°C, 12 h | – |

The boronate ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, reacts with 3-bromo-5-hydroxyindole under these conditions to afford the coupled product. Post-coupling deprotection of the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) followed by N-methylation using methyl iodide yields the target compound.

Substrate Preparation

- Indole Core : 5-Hydroxyindole is brominated at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving >90% regioselectivity.

- Dihydro-Pyridine Boronate : Synthesized via palladium-catalyzed borylation of 1-methyl-4-chloro-3,6-dihydro-2H-pyridine, with yields exceeding 85%.

Catalytic System and Ligands

Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the palladium center. Alternative ligands (e.g., SPhos) reduce side reactions but lower yields to ~75%.

Reductive Amination and Hydrogenation Methods

Catalytic Hydrogenation of Pyridine Precursors

A patent-derived method involves partial hydrogenation of a 1-methyl-4-pyridinylindole precursor using controlled hydrogen pressure:

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Catalyst | 10% Pd/C (wet paste) | Selective saturation | |

| Solvent | Ethanol/H₂O (9:1) | – | |

| Pressure | 3 atm H₂ | 88% conversion | |

| Temperature | 25°C, 6 h | – |

This approach avoids over-reduction to the fully saturated piperidine, preserving the dihydro-pyridine motif.

Reductive Amination Pathways

Condensation of 5-hydroxyindole-3-carbaldehyde with 1-methyl-4-aminopiperidine under acidic conditions forms an imine intermediate, which is reduced using NaBH₃CN. This one-pot method achieves 78% yield but requires careful pH control to prevent indole ring oxidation.

Comparative Analysis of Methodologies

| Metric | Suzuki-Miyaura | Reductive Amination |

|---|---|---|

| Total Steps | 3 (bromination, coupling, deprotection) | 2 (condensation, reduction) |

| Overall Yield | 82% | 68% |

| Scalability | Suitable for gram-scale | Limited by imine stability |

| Functional Group Tolerance | Sensitive to free -OH groups | Tolerates -OH without protection |

The Suzuki-Miyaura method excels in yield and scalability, while reductive amination offers shorter synthetic routes at the expense of efficiency.

化学反应分析

Types of Reactions

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol can undergo various types of chemical reactions including:

Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

科学研究应用

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol, highlighting differences in substituents, molecular weight, and biological roles:

Analysis of Substituent Effects

Serotonin (5-HT) Comparison

- Structural Difference: Serotonin’s 2-aminoethyl group is a flexible, positively charged moiety critical for binding serotonin receptors (e.g., 5-HT1A, 5-HT2A).

- This may shift activity toward non-canonical receptors or enzymes .

BRL 54443 Comparison

- Structural Difference : BRL 54443 features a fully saturated piperidine ring, enhancing hydrophobicity and possibly improving blood-brain barrier penetration compared to the target’s dihydro-pyridine.

Bufotenine Comparison

- Structural Difference: Bufotenine’s dimethylaminoethyl group introduces bulkier, lipophilic character, which correlates with its hallucinogenic effects via 5-HT2A receptor agonism.

- Functional Impact : The target compound’s cyclic substituent likely reduces CNS penetration, suggesting applications in peripheral systems (e.g., immune modulation) .

Compound 55 Comparison

- Structural Difference : Compound 55’s morpholine-pyrimidine-ethyl chain adds significant polarity and complexity, favoring enzyme inhibition (e.g., CYP121A1).

- Functional Impact : The target compound’s simpler substituent may prioritize selectivity for less complex targets, such as GPCRs or transporters .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (229.30 g/mol) falls within the acceptable range for oral bioavailability, similar to serotonin (176.22 g/mol) but lighter than Compound 55 (353.42 g/mol) .

- Polar Surface Area (PSA) : The hydroxyl and dihydro-pyridine groups likely confer moderate PSA (~60–70 Ų), balancing solubility and membrane permeability.

- Metabolic Stability : The dihydro-pyridine’s partial unsaturation may increase susceptibility to oxidation compared to piperidine analogs, necessitating prodrug strategies .

生物活性

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H17N5O

- Molecular Weight : 303.35 g/mol

- CAS Number : 2912-23-4

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. In a study examining various indole derivatives, it was found that certain compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Specifically, compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA strains .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3k | MRSA | 0.98 |

| 3b | S. aureus | 3.90 |

| 3d | C. albicans | 7.80 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. The MIC values for various derivatives ranged from moderate to high efficacy, highlighting the potential for developing new antifungal agents based on this scaffold .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, certain analogs exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts. For instance, compounds derived from this indole structure demonstrated significant antiproliferative effects against A549 lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the substituents on the indole and pyridine rings can significantly influence potency and selectivity against different biological targets. Studies involving molecular docking have suggested that specific modifications can enhance binding affinity to bacterial proteins and cancer cell targets .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Study on MRSA : A series of indole derivatives were tested for antibacterial activity against MRSA, revealing that modifications at the nitrogen position of the pyridine ring significantly improved antibacterial potency.

- Anticancer Evaluation : In vitro studies on A549 cells showed that certain analogs led to reduced cell viability and induced apoptosis, suggesting a mechanism of action that warrants further investigation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol, and how can intermediates be validated?

- Methodology : Synthesis typically involves coupling indole derivatives with substituted pyridine moieties. For example, the indole core can be functionalized at the 5-position with a hydroxyl group, followed by alkylation or cyclization to introduce the 1-methyl-3,6-dihydro-2H-pyridin-4-yl substituent. Key intermediates should be validated via H/C NMR to confirm regioselectivity and LC-MS to assess purity (>95%) .

- Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities in dihydro-pyridine moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be analyzed?

- Techniques :

- NMR : The indolic NH proton (~10-12 ppm) and aromatic protons in the pyridine ring (6.5-8.5 ppm) are diagnostic. The dihydro-pyridine’s methyl group appears as a singlet near 2.5 ppm .

- FTIR : Confirm hydroxyl (3200-3500 cm) and aromatic C=C (1450-1600 cm) stretches.

- UV-Vis : Monitor π→π* transitions in the indole-pyridine system (λ~280-320 nm) for photostability studies .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate tautomeric forms or conformational flexibility .

Q. What HPLC conditions ensure accurate purity assessment of this compound?

- Conditions :

- Column: C18 reversed-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10% B to 90% B over 25 min.

- Detection: UV at 254 nm. Retention time typically 12-14 min .

- Validation : Spike samples with known impurities (e.g., dehydro analogs) to confirm resolution. Use MS-compatible buffers for hyphenated LC-MS analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s binding affinity to serotonin receptors (e.g., 5-HT)?

- Assay Design :

- In Vitro : Radioligand displacement assays using H-serotonin in HEK293 cells expressing recombinant 5-HT receptors. Calculate IC values via nonlinear regression .

- Functional Activity : Measure cAMP accumulation (for 5-HT receptors) or calcium flux (5-HT) using BRET or FLIPR assays .

Q. How can contradictions between in vitro receptor affinity and in vivo pharmacological activity be resolved?

- Approach :

- Pharmacokinetics : Assess bioavailability via plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Low brain penetration (logBB < -0.3) may explain weak in vivo effects despite high in vitro affinity .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites contributing to in vivo activity .

Q. What computational strategies are suitable for modeling interactions between this compound and its targets?

- Methods :

- Docking : Use AutoDock Vina or MOE to dock into 5-HT receptor homology models (based on PDB: 6WGT). Prioritize poses with hydrogen bonds to Ser159/Thr160 (5-HT) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction fingerprints .

- Validation : Compare predicted binding energies (ΔG) with experimental K values. Discrepancies >1 kcal/mol suggest model refinements .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1-10, 37°C). Monitor degradation via HPLC. The indole hydroxyl group is prone to oxidation at pH >8, forming quinone derivatives .

- Photodegradation : Expose to UV light (320 nm). Use LC-MS to identify photoproducts (e.g., ring-opened aldehydes) .

- Mitigation : Add antioxidants (e.g., ascorbic acid) to formulations or modify the hydroxyl group with protective prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。